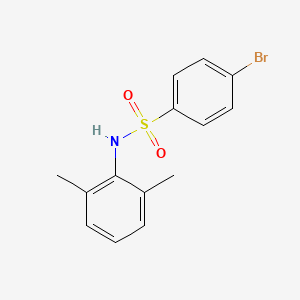
ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation and pain. Niflumic acid has been widely used in scientific research for its anti-inflammatory and analgesic properties.
作用机制
Ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate acid inhibits the activity of COX enzymes by binding to their active site and blocking the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation, pain, and fever. This compound acid has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory genes. This compound acid has been shown to reduce the activity of ion channels, such as the Ca2+-activated Cl- channel, which is involved in the regulation of smooth muscle contraction, fluid secretion, and neuronal excitability.
实验室实验的优点和局限性
Ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. It also has a relatively long half-life, which allows for sustained inhibition of COX-2 activity. However, this compound acid has some limitations. It is not a completely selective COX-2 inhibitor and can also inhibit COX-1 at high concentrations. It also has some off-target effects, such as the inhibition of ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate acid. One direction is to develop more selective COX-2 inhibitors that do not have off-target effects. Another direction is to investigate the role of this compound acid in other physiological processes, such as cancer and neurodegenerative diseases. This compound acid has been shown to have anti-tumor effects in some cancer cell lines and has been suggested as a potential treatment for Alzheimer's and Parkinson's diseases. Further research is needed to elucidate the mechanisms of action of this compound acid in these contexts and to determine its potential therapeutic value.
合成方法
Ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate acid can be synthesized in various ways, including the reaction of 4-chlorobenzoic acid with ethyl acetoacetate and sodium ethoxide, followed by cyclization with phthalic anhydride. Another method involves the reaction of 4-chlorobenzoic acid with ethyl acetoacetate and acetic anhydride, followed by cyclization with phthalic anhydride. Both methods yield this compound acid with high purity.
科学研究应用
Ethyl 3-(4-chlorophenyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate acid has been extensively used in scientific research to investigate the role of COX enzymes in various physiological and pathological processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. This compound acid has also been used to study the mechanisms of action of other NSAIDs, such as aspirin and ibuprofen.
属性
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-2-24-19(23)16-15(11-7-9-12(20)10-8-11)17(21)13-5-3-4-6-14(13)18(16)22/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHIIGOIXAJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)

![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)


![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)


